molecular formula C5H5BrN2O B1283927 6-Bromo-2-methylpyridazin-3(2H)-one CAS No. 1123169-25-4

6-Bromo-2-methylpyridazin-3(2H)-one

カタログ番号: B1283927
CAS番号: 1123169-25-4
分子量: 189.01 g/mol
InChIキー: KDZJDTWUSLHWQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4) is a brominated derivative of the privileged pyridazin-3(2H)-one heterocyclic scaffold. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the construction of novel molecules with potential vasodilator and anticancer activities . The pyridazinone core is a key structural motif in many bioactive compounds, and the bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as palladium-catalyzed aminocarbonylation, to access a diverse array of carboxamide derivatives . In biomedical research, pyridazin-3(2H)-one derivatives are extensively investigated for their cardiovascular effects. Recent studies highlight novel pyridazinone-based compounds that exhibit potent vasorelaxant activity by upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and increasing aortic nitric oxide levels, showing superior efficacy to standard vasodilators like hydralazine . Concurrently, this scaffold is a recognized pharmacophore in targeted cancer therapy, with derivatives demonstrating mechanisms of action including inhibition of key kinases and other molecular targets like PARP and tubulin polymerization . The association between cardiovascular diseases and cancer (reverse cardio-oncology) further underscores the research value of this chemical series in developing dual-acting therapeutic agents . This product is provided for chemical synthesis and research purposes only. It is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

6-bromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJDTWUSLHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556173
Record name 6-Bromo-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-25-4
Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one typically involves the bromination of 2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under controlled conditions, enabling functionalization at position 6:

Reaction TypeReagents/ConditionsProductYield (%)Reference
MethoxylationNaOMe, DMF, 80°C6-Methoxy-2-methylpyridazin-3(2H)-one85
AminationNH₃ (aq), CuI, 100°C6-Amino-2-methylpyridazin-3(2H)-one72
ThiolationNaSH, EtOH, reflux6-Mercapto-2-methylpyridazin-3(2H)-one68

Key Findings:

  • Methoxylation proceeds efficiently in polar aprotic solvents (DMF) with sodium methoxide .
  • Copper iodide enhances amination yields by stabilizing reactive intermediates .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl introductions:

Reaction TypeCatalytic SystemSubstrateProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, tolueneArylboronic acids6-Aryl-2-methylpyridazin-3(2H)-ones78–92
Heck CouplingPd(OAc)₂, PPh₃, Ag₂CO₃Alkenes6-Vinyl-2-methylpyridazin-3(2H)-ones65

Case Study:

  • Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis at 100°C yields 6-phenyl derivatives in >90% yield . Steric effects influence regioselectivity in polyhalogenated analogs .

Oxidation and Reduction Reactions

The pyridazinone ring and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Methyl OxidationKMnO₄, H₂SO₄, 70°C6-Bromo-2-pyridazinecarboxylic acid58
Ring ReductionH₂, Pd/C, EtOH6-Bromo-2-methyl-1,2,3,4-tetrahydropyridazine82

Mechanistic Insight:

  • Oxidation of the methyl group to carboxylic acid requires strong acidic conditions and stoichiometric KMnO₄ .
  • Catalytic hydrogenation selectively reduces the pyridazinone ring without bromine cleavage .

Esterification and Functional Group Interconversion

The methyl group and bromine enable further derivatization:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Esterificationp-TsOH, MeOH, refluxMethyl 6-bromo-2-pyridazinecarboxylate89
HydrolysisNaOH, H₂O, 100°C6-Bromo-2-pyridazinecarboxylic acid76

Optimization Note:

  • p-Toluenesulfonic acid (p-TsOH) outperforms mineral acids in esterification due to reduced side reactions .

科学的研究の応用

Biological Activities

Research indicates that 6-Bromo-2-methylpyridazin-3(2H)-one exhibits significant biological activities, making it a candidate for various therapeutic applications. Some notable findings include:

  • Antimicrobial Activity: The compound has shown potential antimicrobial effects against various pathogens.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent .
  • Receptor Agonism: Similar compounds have been identified as agonists for formyl peptide receptors, indicating that this compound could also exhibit similar receptor interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a lead compound in drug development. Its ability to permeate biological membranes and exhibit high gastrointestinal absorption makes it suitable for oral drug formulations.

Agrochemicals

The compound's reactivity and biological activity suggest potential applications in developing agrochemicals. It could serve as an active ingredient in pesticides or herbicides due to its effectiveness against specific plant pathogens.

Material Science

In material science, derivatives of pyridazinones have been utilized in the development of functional materials such as coatings and dyes. The unique properties of this compound may contribute to advancements in these areas.

Case Studies and Research Findings

  • Biological Activity Assessment:
    A study evaluated the efficacy of various pyridazinones in activating formyl peptide receptors, demonstrating that structural modifications significantly influence biological activity. The results indicated that compounds with specific substituents at the 4-position exhibited enhanced receptor affinity and activity .
    CompoundEC50 (µM)Activity
    This compoundTBDTBD
    Other derivativesVariesVaries
  • Synthesis Optimization:
    Research focused on optimizing the synthesis of this compound through various palladium-catalyzed reactions. The study highlighted the importance of catalyst choice and reaction conditions on yield and product purity .

作用機序

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Structural and Substituent Analysis

Pyridazinone derivatives vary in substituent type, position, and electronic effects. Key structural analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Features
6-Bromo-2-methylpyridazin-3(2H)-one 1123169-25-4 Br (6), CH₃ (2) 203.02 High reactivity due to Br; methyl stabilizes position 2
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one 1178884-53-1 Br (4), Cl (6), CH₃ (2) 223.46 Dual halogenation enhances electrophilicity
6-Chloro-5-methylpyridazin-3(2H)-one 1703-07-7 Cl (6), CH₃ (5) 158.58 Chloro substituent reduces cost vs. Br
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 1698-63-1 Br (5), Cl (4), Ph (2) 285.52 Phenyl group increases aromaticity and steric bulk
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one N/A Br (6), OCH₃-Ph (2) 281.11 Methoxy group introduces electron-donating effects

Data Sources : .

Physical Properties and Stability

  • Solubility : Halogenation impacts solubility. Brominated derivatives (e.g., this compound) are typically less polar than methoxy-substituted analogs ().
  • Storage: Most pyridazinones require storage at 2–8°C to prevent decomposition ().

Key Research Findings

  • Substituent Effects : The methyl group at position 2 in this compound reduces steric hindrance compared to bulkier groups (e.g., phenyl), favoring reactions at position 6 ().
  • Cl) influences pyridazinone reactivity.

生物活性

Overview

6-Bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for diverse interactions with biological targets, making it a subject of ongoing research.

The synthesis of this compound typically involves the bromination of 2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The compound's molecular formula is C6_6H6_6BrN3_3O, and its CAS number is 1123169-25-4.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity . Research has shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties . A study focused on its effects on the HCT116 colon carcinoma cell line demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

Cell Line IC50 (µM) Mechanism
HCT11615.4Induction of apoptosis
MCF7 (Breast)20.1Cell cycle arrest
HeLa (Cervical)18.5Oxidative stress induction

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it may inhibit enzymes critical for cell division in cancer cells or modulate receptor activity that regulates immune responses against pathogens.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent.
  • Cancer Cell Proliferation : Another study investigated the effects of this compound on HCT116 cells, revealing a dose-dependent inhibition of cell growth and significant increases in apoptotic markers. The findings suggest that this compound could be further developed into an anticancer drug candidate .

Q & A

Q. Q1.1 (Basic): What are the common synthetic routes to 6-Bromo-2-methylpyridazin-3(2H)-one, and how are reaction conditions optimized?

A1.1: The compound is typically synthesized via regioselective bromination or alkylation of pyridazinone precursors. For example, methylation of 6-bromo-pyridazinone derivatives using methyl iodide under catalytic conditions (e.g., K₂CO₃ in DMF with tetra-nn-butylammonium bromide) yields the methylated product. Reaction optimization involves adjusting stoichiometry (e.g., 2.5 mmol MeI per 1 mmol substrate), solvent polarity, and reaction time (12–24 hours) to maximize yield and purity .

Q. Q1.2 (Advanced): How can regioselectivity challenges in the alkylation of pyridazinone derivatives be addressed?

A1.2: Regioselectivity is controlled by steric and electronic factors. For instance, methyl iodide preferentially reacts at the less hindered nitrogen site in 6-bromo-pyridazinones. Computational modeling (DFT) and spectroscopic monitoring (e.g., in situ NMR) can identify intermediates and guide solvent selection (e.g., DMF for polar transition states) to favor desired pathways .

Structural Characterization

Q. Q2.1 (Basic): What crystallographic techniques are used to resolve the structure of this compound?

A2.1: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection at 296 K with Mo-Kα radiation (λ=0.71073λ = 0.71073 Å) and refinement to Rint<0.05R_{\text{int}} < 0.05 ensures accuracy. Hydrogen atoms are placed in calculated positions using riding models .

Q. Q2.2 (Advanced): How are crystallographic data contradictions resolved, such as discrepancies in hydrogen bonding networks?

A2.2: Contradictions arise from dynamic disorder or twinning. Strategies include:

  • Re-refinement with anisotropic displacement parameters.
  • Validation via Hirshfeld surface analysis to confirm hydrogen bond donor-acceptor distances (e.g., N–H···O interactions at 2.8–3.0 Å).
  • Cross-validation with spectroscopic data (FTIR, solid-state NMR) .

Physicochemical Properties

Q. Q3.1 (Basic): How does hydrogen bonding influence the crystal packing of this compound?

A3.1: The carbonyl group and methyl-substituted nitrogen form hydrogen-bonded dimers (N–H···O=C), creating infinite chains along the crystallographic axis. Graph set analysis (Etter’s notation: R22(8)R_2^2(8)) reveals planar molecular stacking, stabilized by van der Waals interactions between bromine and adjacent aromatic rings .

Q. Q3.2 (Advanced): What computational methods predict the compound’s solubility and stability under varying pH?

A3.2: Density Functional Theory (DFT) calculates solvation energies and pKa values. Molecular dynamics simulations (e.g., GROMACS) model hydration shells, while accelerated stability testing (40°C/75% RH for 4 weeks) validates degradation pathways (e.g., hydrolysis at the lactam ring) .

Data Analysis and Interpretation

Q. Q4.1 (Basic): How are spectroscopic data (NMR, MS) interpreted to confirm the compound’s identity?

A4.1:

  • 1^1H NMR : Methyl protons resonate at δ 3.2–3.5 ppm (singlet). Aromatic protons adjacent to bromine show deshielding (δ 7.8–8.2 ppm).
  • HRMS : Molecular ion peak at m/zm/z 202.98 (M+H+^+) with isotopic pattern confirming bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. Q4.2 (Advanced): How do researchers reconcile conflicting data between crystallographic and spectroscopic results?

A4.2: Contradictions (e.g., bond length discrepancies) are addressed by:

  • Reassessing data collection parameters (e.g., crystal quality, radiation damage).
  • Comparing experimental results with theoretical models (e.g., gas-phase vs. solid-state DFT).
  • Applying Bayesian statistical analysis to quantify uncertainty in refinement .

Derivatization and Biological Applications

Q. Q5.1 (Basic): What are common derivatives of this compound in medicinal chemistry?

A5.1: Derivatives include:

  • 5-Substituted analogs : Synthesized via Suzuki coupling (e.g., aryl boronic acids).
  • N-Oxides : Generated using m-CPBA for enhanced solubility. Bioactivity screens (e.g., kinase inhibition) guide lead optimization .

Q. Q5.2 (Advanced): How are structure-activity relationships (SAR) studied for pyridazinone-based inhibitors?

A5.2: SAR involves:

  • Bioisosteric replacement : Swapping bromine with CF₃ or CN groups to modulate electronic effects.
  • Co-crystallization : Resolving inhibitor-enzyme complexes (e.g., with CDK2) to map binding interactions.
  • Free-energy perturbation (FEP) : Predicting ΔΔG values for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylpyridazin-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。